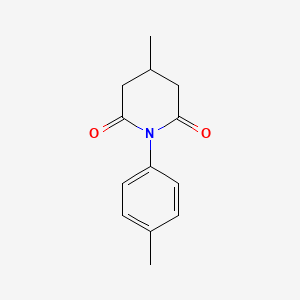

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

Beschreibung

BenchChem offers high-quality 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-methyl-1-(4-methylphenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9-3-5-11(6-4-9)14-12(15)7-10(2)8-13(14)16/h3-6,10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPWZGIZWPBUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672096 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Physicochemical properties of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

Foreword: Navigating the Known and the Novel

In the landscape of drug discovery and materials science, we often encounter compounds that, while synthetically accessible, lack extensive characterization in public literature. 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is one such molecule. This guide is constructed not as a simple repository of established data, but as a comprehensive framework for the research scientist. It combines predictive analysis based on well-understood chemical principles and data from structurally analogous compounds with the detailed, field-proven methodologies required to experimentally validate these properties. Our objective is to provide a robust starting point for any research program involving this compound, ensuring that subsequent experimental work is built on a foundation of sound scientific reasoning and validated protocols.

Structural Introduction and Rationale for Interest

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is a derivative of the piperidine-2,6-dione core. This heterocyclic scaffold is of significant interest in medicinal chemistry, most notably as a key component of immunomodulatory drugs (IMiDs) and as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is fundamental to the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The molecule's structure features two key substitutions that are predicted to modulate its properties:

-

N-(4-methylphenyl) group: The attachment of a tolyl group to the piperidine nitrogen introduces a rigid, lipophilic aromatic moiety. This is expected to significantly impact solubility, melting point, and potential for π-π stacking interactions.

-

4-Methyl group: A methyl group at the 4-position of the piperidine ring adds a small lipophilic substituent and a potential stereocenter, influencing the compound's conformation and interaction with biological targets.

This combination of a known pharmacophore (piperidine-2,6-dione) with specific substitutions makes it a compelling candidate for further investigation in drug development programs.

Caption: Chemical structure of the title compound.

Synthesis Pathway and Methodological Considerations

While a specific synthesis for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is not detailed in readily available literature, a robust and logical pathway can be extrapolated from established methods for creating similar N-substituted piperidine-2,6-diones[2]. The most direct approach involves a two-step process starting from 4-methylaniline (p-toluidine) and 3-methylglutaric anhydride.

Caption: Proposed synthesis workflow for the title compound.

Experimental Protocol: Synthesis

-

Step 1: Amidation.

-

To a solution of 4-methylaniline (1.0 eq) in toluene, add 3-methylglutaric anhydride (0.9-1.0 eq).

-

Heat the mixture to reflux for approximately 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aniline.

-

Cool the reaction mixture to room temperature. The intermediate product often precipitates.

-

Dilute with a non-polar solvent like n-pentane to enhance precipitation.

-

Filter the solid, wash with n-pentane, and dry under vacuum. This crude intermediate is typically used in the next step without further purification[2].

-

-

Step 2: Intramolecular Cyclization.

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as chloroform under an inert atmosphere (e.g., Nitrogen).

-

Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) to the solution. CDI acts as a cyclizing agent by activating the carboxylic acid.

-

Heat the resulting solution to reflux for approximately 14 hours, again monitoring by TLC.

-

Upon completion, cool the reaction, wash with aqueous acid (e.g., 1M HCl) and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography on silica gel.

-

Core Physicochemical Properties: A Predictive and Experimental Guide

Direct experimental data for the title compound is not available. The following table summarizes predicted values based on its structure and data from analogous compounds like 4-methylpiperidine and other N-aryl piperidines[3][4][5]. These serve as estimations to guide experimental design.

| Property | Predicted Value / Range | Structural Rationale |

| Molecular Formula | C₁₃H₁₅NO₂ | - |

| Molecular Weight | 217.26 g/mol | - |

| Melting Point | 130 - 160 °C | The rigid, planar N-aryl group and potential for crystal packing would suggest a solid with a significantly higher melting point than 4-methylpiperidine (4-5 °C)[3][6]. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Aqueous Solubility | Low to Insoluble | The large, lipophilic N-aryl group is the dominant feature, drastically reducing aqueous solubility compared to simple piperidines. |

| logP (Octanol/Water) | 2.5 - 3.5 | The combination of the tolyl group and the piperidine ring suggests a high degree of lipophilicity. For comparison, the XLogP3 for 4-[(4-Methylphenyl)methyl]piperidine is 2.9[7]. |

| pKa (of conjugate acid) | 1.5 - 3.0 | The lone pair on the nitrogen is part of an imide system, making it significantly less basic than an alkylamine like 4-methylpiperidine (pKa ~11.23)[3]. The electron-withdrawing effect of the two adjacent carbonyl groups delocalizes the lone pair, greatly reducing its ability to accept a proton. |

Methodologies for Experimental Determination

-

Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound.

-

Protocol:

-

Ensure the purified product is completely dry.

-

Load a small amount of the crystalline solid into a capillary tube, sealed at one end.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

-

-

Principle: Determining solubility in various solvents is critical for formulation, reaction chemistry, and purification.

-

Protocol (Thermodynamic Solubility):

-

Prepare saturated solutions by adding an excess of the compound to a series of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, ethanol, DMSO) in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the solutions through a 0.45 µm filter to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Principle: The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in a solvent miscible with both water and n-octanol (e.g., acetonitrile).

-

Add a small aliquot of the stock solution to a vial containing a pre-saturated mixture of n-octanol and water.

-

Vortex the mixture vigorously for several minutes and then allow the layers to separate by centrifugation.

-

Carefully sample both the aqueous and octanol layers.

-

Determine the concentration of the compound in each layer using HPLC.

-

Calculate logP as: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

-

Spectroscopic Characterization: The Structural Fingerprint

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures.

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.

-

Piperidine Ring Protons: A series of multiplets between δ 2.0-3.0 ppm. The proton at the 4-position will be a complex multiplet.

-

Methyl Protons: Two singlets (or a doublet for the 4-methyl group depending on resolution and coupling), one around δ 2.3-2.5 ppm for the aromatic methyl and another around δ 1.0-1.2 ppm for the aliphatic methyl at the 4-position.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region, approximately δ 170-175 ppm.

-

Aromatic Carbons: Signals between δ 125-145 ppm.

-

Aliphatic Carbons: Signals for the piperidine ring carbons and the two methyl carbons in the upfield region (δ 20-50 ppm).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: Strong, characteristic absorption bands for the imide carbonyls, expected around 1680-1720 cm⁻¹.

-

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: The protonated molecular ion should be readily observable in ESI+ mode at m/z 218.27.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the tolyl group or parts of the piperidine ring.

-

Potential Biological Significance

The biological activity of this specific molecule is uncharacterized. However, based on its structural motifs, we can logically infer potential areas for investigation. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and CNS effects[8][9].

The core piperidine-2,6-dione structure is a known binder to Cereblon. This interaction is the basis for the mechanism of action of thalidomide and its analogs. By binding to Cereblon, these molecules can recruit new protein targets to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This is the foundational principle of PROTAC technology. Therefore, a primary avenue of research for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione would be to evaluate its potential as a novel Cereblon ligand for targeted protein degradation applications.

Caption: Potential mechanism of action via Cereblon binding.

Conclusion and Future Directions

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione represents a molecule of high interest at the intersection of established pharmacology and novel chemical space. While this guide provides a predictive foundation and the necessary experimental frameworks, the true characterization of this compound awaits empirical validation. Future research should prioritize its successful synthesis and purification, followed by rigorous spectroscopic confirmation and the systematic experimental determination of its core physicochemical properties as outlined herein. Subsequent biological screening, particularly assays to determine Cereblon binding affinity and its potential as a component in targeted protein degradation, will be crucial in defining its ultimate utility in drug discovery.

References

- Chemical Synthesis Database. (2025, May 20). 4-(phenylmethoxy-methyl)-piperidine-2,6-dione.

- PubChem. (n.d.). 4-(2-Methylpropyl)piperidine-2,6-dione.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-[(4-Methylphenyl)methyl]piperidine: Discovery, Synthesis, and Biological Potential.

- ChemicalBook. (2026, January 13). 4-Methylpiperidine.

- ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c.

- PubChemLite. (n.d.). 4-methyl-4-phenylpiperidine-2,6-dione (C12H13NO2).

- PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.

- ResearchGate. (n.d.). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone.

- ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to....

- ChemicalBook. (n.d.). 4-Methylpiperidine synthesis.

- PubChem. (n.d.). 4-[(4-Methylphenyl)methyl]piperidine.

- Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

- NIST. (n.d.). Piperidine, 4-methyl-.

- ChemicalBook. (n.d.). 4-Methylpiperidine CAS#: 626-58-4.

- Benchchem. (n.d.). An In-depth Technical Guide on the Potential Biological Activity of 3-[(4-Methylphenyl)methyl]piperidine.

- Pol. J. Environ. Stud. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.

- Sigma-Aldrich. (n.d.). 4-Methylpiperidine 96 626-58-4.

- EPA. (n.d.). 2-(4-Methylphenyl)piperidine Properties.

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- ResearchGate. (2020, January 14). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-[(4-Methylphenyl)methyl]piperidine.

- Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Piperidine.

- PubChem. (n.d.). 4-Methylpiperidine.

- ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,....

- PMC. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

- Sigma-Aldrich. (n.d.). 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride.

- PubChemLite. (n.d.). 1-(4-methylphenyl)piperidine-2,4-dione.

- precisionFDA. (n.d.). 1-(DIPHENYLMETHYL)-4-((3-METHYLPHENYL)METHYL)PIPERAZINE.

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methylpiperidine | 626-58-4 [chemicalbook.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylpiperidine CAS#: 626-58-4 [m.chemicalbook.com]

- 7. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR spectroscopic data for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

Introduction: The Structural Elucidation of a Privileged Scaffold

The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules.[1] Its derivatives are of significant interest in drug discovery, particularly in the development of targeted protein degraders like proteolysis targeting chimeras (PROTACs).[1] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of their chemical structure in solution.[2][3]

This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra expected for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione . As a senior application scientist, this document moves beyond a simple recitation of data. It offers a predictive framework grounded in fundamental NMR principles and supported by spectral data from analogous structures. This approach is designed to empower researchers to interpret, predict, and validate the spectra of novel glutarimide derivatives.

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H and ¹³C NMR spectral data for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. These predictions are based on established chemical shift ranges, substituent effects, and coupling constant analysis, cross-referenced with data for similar structural motifs.[2][4]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering scheme for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The predicted data are summarized in the table below, assuming a standard solvent like DMSO-d₆ or CDCl₃.[5]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 2.6 - 2.9 | Multiplet (m) | - | 1H |

| H3ax, H5ax | 2.4 - 2.6 | Multiplet (m) | - | 2H |

| H3eq, H5eq | 2.9 - 3.1 | Multiplet (m) | - | 2H |

| Ar-CH₃ | 2.3 - 2.4 | Singlet (s) | - | 3H |

| C4-CH₃ | 1.1 - 1.3 | Doublet (d) | J ≈ 6-7 Hz | 3H |

| Ar-H (H2', H6') | 7.1 - 7.3 | Doublet (d) | J ≈ 8 Hz | 2H |

| Ar-H (H3', H5') | 7.2 - 7.4 | Doublet (d) | J ≈ 8 Hz | 2H |

Interpretation and Rationale

-

Piperidine Ring Protons (H3, H4, H5): The piperidine-2,6-dione ring is expected to adopt a chair-like conformation.[2] The protons on this ring form a complex spin system.

-

H4: This methine proton, adjacent to the methyl group, will be a multiplet due to coupling with the H3 and H5 protons, as well as the C4-methyl protons. Its chemical shift is downfield due to its position on the aliphatic ring.

-

H3 and H5 Protons: These methylene protons are diastereotopic due to the chiral center at C4. The axial (ax) and equatorial (eq) protons will have different chemical shifts. Typically, the equatorial protons are deshielded relative to the axial protons. They will appear as complex multiplets due to both geminal coupling (between Hax and Heq on the same carbon) and vicinal coupling (with H4).

-

-

Methyl Protons:

-

C4-CH₃: The methyl group at the C4 position will appear as a doublet, as its protons are coupled to the single adjacent proton (H4).

-

Ar-CH₃: The methyl group on the p-tolyl ring is not coupled to any adjacent protons, and thus will appear as a sharp singlet.

-

-

Aromatic Protons (p-Tolyl Group): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially on higher-field instruments.

-

H2', H6': These protons are ortho to the nitrogen atom and will be slightly deshielded. They will appear as a doublet due to coupling with their meta neighbors (H3' and H5').

-

H3', H5': These protons are meta to the nitrogen and ortho to the methyl group. They will also appear as a doublet due to coupling with H2' and H6'.

-

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted δ (ppm) |

| C2, C6 (C=O) | 170 - 175 |

| C4' (Ar-C-CH₃) | 138 - 142 |

| C1' (Ar-C-N) | 134 - 137 |

| C3', C5' (Ar-CH) | 129 - 131 |

| C2', C6' (Ar-CH) | 127 - 129 |

| C3, C5 | 40 - 45 |

| C4 | 30 - 35 |

| Ar-CH₃ | 20 - 22 |

| C4-CH₃ | 15 - 20 |

Interpretation and Rationale

-

Carbonyl Carbons (C2, C6): The two imide carbonyl carbons are in highly deshielded environments and will appear at the lowest field, typically in the 170-175 ppm range.

-

Aromatic Carbons:

-

C1' and C4': The quaternary aromatic carbons (ipso-carbons) will have distinct chemical shifts. C1', attached to the nitrogen, and C4', attached to the methyl group, will be readily identifiable.

-

C2'/C6' and C3'/C5': Due to the symmetry of the p-tolyl group, the ortho carbons (C2', C6') will be equivalent, as will the meta carbons (C3', C5'). This results in two signals for the four aromatic CH carbons.

-

-

Piperidine Ring Carbons:

-

C3 and C5: These methylene carbons are adjacent to the carbonyl groups, which deshields them. Due to the C4-methyl substituent, they may be slightly inequivalent.

-

C4: This methine carbon, bearing the methyl group, will appear at a higher field (more shielded) compared to the C3/C5 carbons.

-

-

Methyl Carbons: The two methyl carbons (one on the piperidine ring and one on the aromatic ring) will be the most shielded carbons, appearing at the highest field in the spectrum.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality NMR data for the title compound.

Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Modern spectrometers can also reference to the residual solvent signal.[6]

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a high-resolution NMR spectrometer, for instance, a Bruker Avance or Varian DD2 instrument operating at a proton frequency of 400 MHz or higher.[6]

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is typically done using a standard pulse program like zgpg30.

-

Parameters will include a larger spectral width (e.g., 220-240 ppm), a longer acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended):

-

To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[2]

-

-

Caption: Experimental workflow for NMR data acquisition.

Conclusion and Outlook

The predictive analysis of the ¹H and ¹³C NMR spectra for 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione provides a robust framework for the structural verification of this and related compounds. The combination of chemical shift theory, coupling analysis, and comparison with known structures allows for a confident assignment of all expected resonances. The outlined experimental protocol provides a reliable method for obtaining high-quality data. For absolute confirmation, two-dimensional NMR techniques (COSY, HSQC, and HMBC) should be employed to unambiguously map the connectivity of the entire molecule. This comprehensive approach ensures the scientific integrity required for advancing research in fields that rely on these vital chemical scaffolds.

References

- This reference is not available in the provided search results.

-

Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

-

Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 839-846. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- This reference is not available in the provided search results.

-

SpectraBase. (n.d.). Glutarimide. Retrieved from [Link]

-

Wang, L., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 12(2), e202200167. Retrieved from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Singh, U. P., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

- This reference is not available in the provided search results.

-

ATB (Automated Topology Builder). (n.d.). Glutarimide | C5H7NO2. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. scienceopen.com [scienceopen.com]

- 6. rsc.org [rsc.org]

Structural Elucidation of N-Aryl Glutarimides: A Definitive Guide to 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

Executive Summary & Chemical Context

The molecule 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione represents a specific class of N-substituted glutarimides. Structurally, it consists of a piperidine-2,6-dione core (glutarimide) substituted at the nitrogen (position 1) with a p-tolyl group and at position 4 with a methyl group.

This compound is of significant interest in medicinal chemistry due to its structural homology with Thalidomide and other Immunomodulatory Imide Drugs (IMiDs). Unlike thalidomide, the nitrogen atom in the glutarimide ring is substituted, eliminating the canonical N-H...O hydrogen bond donor capability. Consequently, the solid-state assembly of this molecule relies entirely on weak interactions (C-H...O hydrogen bonds,

This guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, focusing on the challenges of resolving chiral centers in racemates and quantifying weak supramolecular synthons.

Experimental Workflow: From Synthesis to Structure

To ensure high-resolution structural data, the experimental pipeline must be strictly controlled. The following workflow integrates synthesis purification with advanced crystallographic techniques.

Visualization of the Workflow

The following diagram illustrates the critical path from crude material to refined CIF (Crystallographic Information File).

Figure 1: Critical path for the structural determination of N-substituted glutarimides.

Crystallization Protocol

The presence of the hydrophobic p-tolyl group and the polar imide carbonyls creates a solubility contrast that must be managed to avoid amorphous precipitation.

Method: Solvent Diffusion (Layering)

Direct evaporation often yields polycrystalline aggregates for this class of compounds. A binary solvent diffusion method is recommended.

-

Dissolution: Dissolve 20 mg of the compound in a minimal amount (1.5 mL) of Chloroform (CHCl₃) or Dichloromethane (DCM) . These solvents solubilize the hydrophobic aromatic sectors.

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow NMR tube or crystallization vial to remove nucleation sites (dust).

-

Layering: Carefully layer 3.0 mL of n-Hexane or Ethanol on top of the denser halogenated solution.

-

Note: Ethanol is preferred if C-H...O hydrogen bonding is the target interaction, as it promotes thermodynamic ordering.

-

-

Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.

-

Harvesting: Crystals suitable for X-ray (approx. 0.2 x 0.2 x 0.2 mm) typically appear within 48–72 hours.

Data Collection and Reduction Strategy

For 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, the absence of heavy atoms means the scattering power is relatively low.

Instrument Configuration

-

Radiation Source: Mo-Kα (

Å). While Cu-Kα is stronger for organics, Mo is preferred here to minimize absorption effects and access higher resolution ( -

Temperature: 100 K (Cryostream).

-

Why? The methyl group at C4 and the p-tolyl methyl are prone to rotational disorder. Cooling freezes these rotations, reducing thermal ellipsoids and allowing precise assignment of hydrogen positions.

-

Data Processing Logic

-

Space Group Determination: The molecule has a chiral center at C4. If synthesized from racemic starting materials, expect a centrosymmetric space group (e.g., P2₁/c or C2/c) where the enantiomers pair up in the unit cell.

-

Absorption Correction: Apply Multi-scan (SADABS or CrysAlisPro) to account for crystal morphology.

Structural Refinement & Analysis

Once the phase problem is solved (typically using SHELXT), the refinement focuses on the glutarimide ring conformation and intermolecular packing.

Conformation Analysis (The Glutarimide Ring)

The piperidine-2,6-dione ring is not planar. It typically adopts a half-chair or sofa conformation.

-

Parameter to Monitor: Calculate the Cremer-Pople puckering parameters (

, -

C4 Position: The C4-methyl substitution usually forces the methyl group into an equatorial position to minimize 1,3-diaxial strain.

Supramolecular Synthons (The "Missing" Donor)

Since the Nitrogen is substituted with a p-tolyl group, the classic

Target Interactions to Quantify:

-

C-H...O Interactions: Look for short contacts between the carbonyl oxygens (acceptors) and the aromatic protons of the p-tolyl ring or the methylene protons at C3/C5.

-

Criteria:

Å and

-

-

-

Visualization of Interaction Logic

The following diagram details the hierarchy of forces stabilizing the crystal lattice.

Figure 2: Hierarchy of intermolecular forces in N-substituted glutarimides.

Quantitative Data Summary (Template)

When reporting the structure, the following table format ensures all critical crystallographic metrics are presented clearly for peer review.

| Parameter | Value / Description |

| Empirical Formula | C₁₃H₁₅NO₂ |

| Formula Weight | 217.26 g/mol |

| Crystal System | Typically Monoclinic (Predicted) |

| Space Group | P2₁/c or C2/c (Racemate) |

| Temperature | 100(2) K |

| Z (Formulas/Unit Cell) | 4 |

| R-Factor (R₁) | Target < 0.05 (5%) |

| Goodness of Fit (GoF) | Target ~ 1.05 |

| Flack Parameter | Not applicable (if centrosymmetric) |

| CCDC Number | [To be assigned upon deposition] |

Hirshfeld Surface Analysis (Validation Step)

To scientifically validate the "weak" interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

-

Generate Surface: Map

over the molecular surface. -

Interpret Red Spots:

-

Deep Red: Indicates strong contacts (likely sum of vdW radii violations). In this molecule, look for red spots near Carbonyl Oxygens (acceptors).

-

-

Fingerprint Plots:

-

O...H contacts: Will appear as sharp spikes at the bottom left.

-

C...C contacts: Indicate

-

-

References

The following references provide the authoritative grounding for the methodologies and structural comparisons used in this guide.

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

-

Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

-

Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

-

Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). "Facts and fictions about polymorphism." Chemical Society Reviews, 44(24), 8619-8635. Link

Thermal stability and decomposition of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

Executive Summary

The piperidine-2,6-dione (or glutarimide) scaffold is a cornerstone in modern medicinal chemistry, most notably as a critical component in Proteolysis Targeting Chimeras (PROTACs) that engage the Cereblon (CRBN) E3 ligase.[1][2] The thermal stability of any active pharmaceutical ingredient (API) is a non-negotiable parameter that dictates its shelf-life, formulation strategy, and overall safety profile.[3] This technical guide presents a comprehensive framework for the systematic evaluation of the thermal stability and decomposition profile of a representative novel analogue, 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione.

This document moves beyond a simple recitation of facts. It is designed as a practical, in-depth guide for researchers, outlining not just the "how" but the fundamental "why" behind the chosen analytical methodologies. We will detail the principles of core thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and provide robust, self-validating experimental protocols for their application.[4][5] Furthermore, we will propose a hypothetical decomposition pathway for the title compound, grounded in established chemical principles of related structures, to serve as a working model for experimental validation.

Introduction: The Imperative of Thermal Characterization

The journey of a drug candidate from discovery to clinical application is fraught with challenges, one of the most critical being the assurance of its physical and chemical integrity under various conditions. Thermal stress is a ubiquitous factor encountered during manufacturing, storage, and transportation.[6] An unstable compound can degrade into impurities that may be inactive, less active, or even toxic, thereby compromising the safety and efficacy of the final drug product.

The Piperidine-2,6-dione Scaffold: A Privileged Structure

The piperidine-2,6-dione motif is a "privileged scaffold" found in numerous bioactive molecules.[1][7] Its most prominent role is in immunomodulatory drugs (IMiDs) and as the warhead for a vast library of PROTACs, which function by inducing the degradation of specific disease-causing proteins.[2] The N-phenyl substituent is crucial for binding to the CRBN substrate receptor.[2] The methyl groups on both the piperidine and phenyl rings of the title compound, 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, are expected to modulate its lipophilicity, metabolic stability, and binding interactions, making it a compound of significant interest.

Rationale for This Guide

Given the novelty of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, a public record of its thermal properties is not available. This guide, therefore, serves a dual purpose:

-

To establish a robust, scientifically-grounded methodology for determining the thermal stability and decomposition kinetics of this specific molecule.

-

To provide a transferable workflow that can be adapted for the characterization of other novel piperidine-2,6-dione derivatives and related APIs.

Core Analytical Techniques for Thermal Analysis

A multi-faceted approach to thermal analysis is essential, as different techniques provide complementary pieces of the puzzle.[3][8] For a comprehensive understanding, we will focus on the two workhorse techniques in the pharmaceutical sciences: TGA and DSC.[5]

-

Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time.[3] It is the definitive method for determining the onset temperature of decomposition, quantifying mass loss events (e.g., desolvation or decomposition), and assessing thermal stability under a controlled atmosphere.

-

Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between a sample and a reference as a function of temperature.[4] DSC is invaluable for identifying and quantifying thermal transitions such as melting, crystallization, glass transitions, and solid-solid phase changes.[9] An endothermic peak on a DSC thermogram indicates a process that absorbs heat (like melting), while an exothermic peak indicates a heat-releasing event (like decomposition or crystallization).

By coupling TGA and DSC, we can distinguish between a mass loss event (TGA) and a thermal transition without mass loss (DSC), such as melting, which might occur just before decomposition.[3]

A Validated Workflow for Thermal Characterization

The following section details a comprehensive workflow, from synthesis to data analysis, for assessing the thermal properties of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione.

Caption: Proposed experimental workflow for thermal analysis.

Synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

The synthesis of N-substituted glutarimides can be reliably achieved through the condensation of the corresponding primary amine with glutaric anhydride.[10]

Protocol:

-

To a solution of 4-methylaniline (p-toluidine) (1.0 eq) in toluene, add glutaric anhydride (1.05 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Water will be removed azeotropically.

-

Cool the reaction mixture to room temperature and dilute with an anti-solvent such as n-pentane to precipitate the intermediate glutaramic acid.

-

Filter the solid and wash with n-pentane.

-

Dissolve the crude intermediate in a suitable solvent like chloroform or acetic acid.

-

Add a cyclizing agent such as 1,1'-Carbonyldiimidazole (CDI) or heat the acetic acid solution to reflux for 14-18 hours to effect cyclization.[10]

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the title compound.

-

Confirm the structure and purity (>99.5%) via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis before proceeding.

Detailed Protocol: Thermogravimetric Analysis (TGA)

Rationale: This protocol is designed to determine the temperature at which the compound begins to degrade, indicated by a loss of mass. A high-purity nitrogen atmosphere is used to prevent oxidative decomposition, providing a clear measure of the compound's intrinsic thermal stability.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified and dried 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione into a clean, tared aluminum or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment.

-

Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins, often calculated by the instrument software using the tangent method on the primary decomposition step.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

Rationale: This protocol will identify the melting point and any other thermal transitions, such as polymorphism or exothermic decomposition. The melting point is a key indicator of purity, and its proximity to the decomposition temperature is a critical stability parameter.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the T_onset determined by TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C).

-

Identify the sharp, endothermic peak corresponding to the melting point (T_m). The peak onset temperature is typically reported as the melting point.

-

Observe for any exothermic events (peaks pointing down) following the melt, which would indicate decomposition.

-

Anticipated Results and Mechanistic Interpretation

Hypothetical Data Summary

The following table summarizes the expected data points from the thermal analysis.

| Parameter | Analytical Method | Expected Value/Observation | Significance |

| Melting Point (T_m) | DSC | ~150 - 190 °C | A sharp peak indicates high purity.[9] |

| Decomposition Onset (T_onset) | TGA | > 220 °C | Defines the upper limit of thermal stability. |

| Mass Loss at 600 °C | TGA | ~100% | Confirms complete decomposition of the organic material. |

| Exothermic Events | DSC | An exothermic peak may appear at T > T_onset. | Confirms that the decomposition process releases energy. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The N-C(O) bonds within the glutarimide ring are susceptible to homolytic or heterolytic cleavage. A plausible, non-oxidative (inert atmosphere) decomposition pathway could involve an initial ring-opening event.

Caption: Hypothetical thermal decomposition pathway.

Mechanistic Rationale:

-

Imide Bond Cleavage: The most probable initial step is the cleavage of the N-aryl or N-acyl bonds of the imide. This could lead to the formation of radicals or, via a retro-Michael type reaction, regenerate precursors like 4-methylaniline and a derivative of glutaric anhydride.[11]

-

Ring Opening: An alternative pathway involves the opening of the six-membered piperidine-2,6-dione ring to form an isocyanate intermediate, which would be highly reactive and quickly decompose further.

-

High-Temperature Fragmentation: At higher temperatures, the aromatic rings and alkyl chains will fragment, leading to the formation of smaller, volatile molecules such as carbon monoxide, carbon dioxide, and various hydrocarbon fragments, resulting in a near-total loss of mass as observed by TGA.

Conclusion and Future Work

This guide has established a comprehensive and scientifically rigorous methodology for evaluating the thermal stability and decomposition of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. By employing a synergistic combination of TGA and DSC, researchers can obtain critical data on the compound's melting point and decomposition onset, which are essential for guiding formulation development, establishing storage conditions, and ensuring product safety and quality.[3]

The proposed workflow is robust and can be readily adapted for the characterization of other novel APIs. For a more profound understanding, future work should focus on identifying the specific degradation products. This can be achieved by using hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), which would provide real-time structural information on the molecules being evolved during decomposition, allowing for the definitive validation of the proposed mechanistic pathways.

References

-

ResearchGate. (n.d.). Characterization of pharmaceuticals using thermal analysis. Retrieved February 24, 2026, from [Link]

-

American Pharmaceutical Review. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. Retrieved February 24, 2026, from [Link]

-

Technology Networks. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved February 24, 2026, from [Link]

-

TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved February 24, 2026, from [Link]

-

MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved February 24, 2026, from [Link]

-

MDPI. (2024, November 21). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Retrieved February 24, 2026, from [Link]

-

Confit. (n.d.). The Elucidation of Factors Influencing the Formation of Decomposition Products from Pharmaceuticals Containing Glutarimide Moieties and Alcohols. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Retrieved February 24, 2026, from [Link]

-

Royal Society of Chemistry. (2025, May 28). The contribution of cyclic imide stereoisomers on cereblon-dependent activity. Retrieved February 24, 2026, from [Link]

-

PubMed. (2011, July 15). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (2009, January 16). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry thermogram of (A) piperine, (B).... Retrieved February 24, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved February 24, 2026, from [Link]

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01371B [pubs.rsc.org]

- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. tainstruments.com [tainstruments.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups [mdpi.com]

A Technical Guide to the Stereoselective Synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione Enantiomers

Abstract

The enantiomers of substituted piperidine-2,6-diones, also known as glutarimides, represent a privileged scaffold in modern medicinal chemistry, most notably as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. The precise stereochemical presentation of substituents on the glutarimide ring is critical for achieving desired pharmacological activity and selectivity. This technical guide provides an in-depth analysis of scientifically robust strategies for the stereoselective synthesis of the (R)- and (S)-enantiomers of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione. We will dissect and compare key methodologies, including asymmetric Michael additions utilizing organocatalysis, chiral auxiliary-mediated approaches, and late-stage enzymatic resolutions. For each core strategy, we will explore the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their drug discovery and development programs.

Introduction: The Significance of Chiral Glutarimides

The piperidine-2,6-dione (glutarimide) core is a cornerstone of a revolutionary class of therapeutics known as Cereblon E3 ligase modulatory drugs (CELMoDs).[1][2] These molecules function by recruiting specific target proteins to the CRBN E3 ligase, marking them for ubiquitination and subsequent proteasomal degradation. The thalidomide family of drugs brought this scaffold to prominence, and modern drug discovery has expanded upon it to create highly specific protein degraders.

The biological activity of these molecules is exquisitely dependent on their three-dimensional structure. The stereocenter at the C4 position of the glutarimide ring, as in our target molecule 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione, plays a crucial role in the binding orientation within the CRBN substrate receptor. Consequently, the ability to synthesize enantiomerically pure forms of such compounds is not merely an academic exercise but a fundamental requirement for developing safe and effective medicines. This guide focuses on the practical, stereoselective synthesis of these specific enantiomers, providing a roadmap for chemists in the field.

Strategic Overview: Pathways to Enantiopurity

The central challenge in synthesizing the target molecule is the stereocontrolled formation of the C4 methyl-substituted stereocenter. Several major strategies can be envisioned, each with distinct advantages and drawbacks.

Caption: Core strategies for enantioselective synthesis.

This guide will focus on three primary, field-proven approaches:

-

Organocatalytic Asymmetric Michael Addition: A highly efficient method to construct the chiral glutarimide ring in a single step from simple precursors.[3][4][5]

-

Chiral Auxiliary-Mediated Synthesis: A classic and robust method where a recoverable chiral unit guides the stereoselective alkylation.[6][]

-

Chemo-enzymatic Resolution: A practical approach involving the synthesis of a racemic mixture followed by selective enzymatic acylation to separate the enantiomers.[8][9]

Strategy 1: Organocatalytic Asymmetric Annulation

This strategy represents a state-of-the-art approach, leveraging N-Heterocyclic Carbene (NHC) catalysis for a formal [3+3] annulation.[3] The brilliance of this method lies in its atom economy and the direct formation of the functionalized glutarimide core with high enantioselectivity.

Mechanism of Stereocontrol: The reaction proceeds via the addition of a chiral NHC catalyst to an α,β-unsaturated aldehyde (enal), forming a chiral Breslow intermediate. This intermediate then acts as a nucleophile, attacking a substituted malonamide. The stereochemical outcome is dictated by the steric environment of the chiral NHC catalyst, which directs the approach of the malonamide to one face of the molecule, leading to an enantioenriched product.[10]

Caption: Workflow for NHC-catalyzed asymmetric synthesis.

Experimental Protocol: NHC-Catalyzed Annulation

-

Reagent Preparation: To an oven-dried vial under an inert atmosphere (N2), add the N-(4-methylphenyl)malonamide (1.2 equiv.), the chiral triazolium salt (NHC precatalyst, 0.1 equiv.), and an oxidant such as PPh3O (1.2 equiv.).

-

Solvent and Base: Dissolve the solids in a suitable anhydrous solvent (e.g., THF). Add a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv.), to generate the active NHC catalyst in situ.

-

Substrate Addition: Cool the mixture to 0 °C. Slowly add crotonaldehyde (1.0 equiv.) dropwise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the limiting reagent.

-

Workup and Purification: Upon completion, quench the reaction with saturated NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Strategy 2: Chiral Auxiliary-Mediated Alkylation

This well-established method provides a reliable route to the target enantiomers. It involves temporarily attaching a chiral auxiliary to a prochiral glutaric acid derivative. The auxiliary then sterically directs the α-alkylation before being cleaved to yield the enantioenriched product. Evans' oxazolidinones are a prime example of such auxiliaries.[6][]

Mechanism of Stereocontrol: The chiral auxiliary, for example, a (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is first acylated with a glutaric anhydride derivative. Formation of a specific Z-enolate with a base like lithium diisopropylamide (LDA) creates a rigid, chelated intermediate. The bulky substituent on the auxiliary (e.g., the phenyl group) effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to approach from the less hindered face, thus ensuring high diastereoselectivity.[6]

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol: Auxiliary-Mediated Synthesis

-

Acylation: To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.). After 15 min, add a solution of glutaric anhydride (1.1 equiv.) in THF. Stir for 4 hours.

-

Imide Formation: Activate the resulting carboxylic acid (e.g., with pivaloyl chloride and triethylamine) and then react with p-toluidine to form the corresponding amide.

-

Cyclization: Induce cyclization to the N-(p-tolyl)glutaryl-oxazolidinone, for example, by heating with a mild acid catalyst.

-

Alkylation: Cool a solution of the substrate in THF to -78 °C. Add LDA (1.1 equiv.) and stir for 30 minutes. Add methyl iodide (1.2 equiv.) and stir for 2-4 hours at -78 °C.

-

Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, dry, and purify the diastereomeric product.

-

Auxiliary Cleavage & Final Cyclization: Cleave the auxiliary using lithium hydroxide and hydrogen peroxide. The resulting chiral 4-methyl-4-(p-tolylcarbamoyl)pentanoic acid can then be cyclized under thermal or acid-catalyzed conditions to afford the final piperidine-2,6-dione product.

Strategy 3: Racemic Synthesis and Chemo-enzymatic Resolution

This approach prioritizes practicality and scalability, especially when a direct asymmetric route is challenging. A racemic mixture of the target compound is synthesized first, followed by a highly selective enzymatic reaction to separate the two enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are particularly effective for this purpose.[8]

Mechanism of Stereocontrol: The enzyme's chiral active site preferentially binds one enantiomer of the substrate over the other. In a kinetic resolution, the enzyme will selectively catalyze a reaction (e.g., hydrolysis of an ester or acylation of an alcohol/amine) on the more reactive enantiomer, leaving the less reactive enantiomer untouched. This allows for the separation of the reacted and unreacted enantiomers. For our target, a resolution of a precursor alcohol is a common strategy.

Experimental Protocol: Synthesis and Resolution

-

Racemic Synthesis: Prepare racemic 4-methyl-1-(p-tolyl)piperidine-2,6-dione via a standard method, such as the Michael addition of p-toluidine to methyl 2-methylpent-2-enedioate followed by cyclization.[11]

-

Selective Reduction: Reduce one of the carbonyl groups of the racemic glutarimide to a hydroxyl group using a mild reducing agent like NaBH4. This creates a racemic mixture of the corresponding lactam-alcohol.

-

Enzymatic Acylation: In a suitable organic solvent (e.g., toluene), dissolve the racemic lactam-alcohol (1.0 equiv.), an acyl donor (e.g., vinyl acetate, 3.0 equiv.), and immobilized CAL-B.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the acylated product and the remaining unreacted alcohol.

-

Separation: Filter off the enzyme. The acylated product and the unreacted alcohol can now be easily separated by standard column chromatography.

-

Re-oxidation: Oxidize the separated, enantioenriched alcohol back to the corresponding piperidine-2,6-dione using a standard oxidant (e.g., PCC or a Swern oxidation) to yield one enantiomer of the final product. The acylated enantiomer can be hydrolyzed and then oxidized to provide the other enantiomer.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends on project-specific goals, including scale, required enantiopurity, and available resources.

| Strategy | Key Advantages | Key Disadvantages | Typical Enantiomeric Excess (ee) |

| Organocatalytic Annulation | High atom economy, direct, convergent, excellent stereocontrol. | Catalyst can be expensive; optimization may be substrate-specific. | >95% ee[3] |

| Chiral Auxiliary | Robust, reliable, well-understood, high diastereoselectivity. | Multi-step, poor atom economy (auxiliary attachment/removal). | >98% de (leading to >98% ee)[6] |

| Chemo-enzymatic Resolution | Highly scalable, excellent for separating both enantiomers, uses mild conditions. | Theoretical maximum yield is 50% for each enantiomer; requires an additional synthesis of the racemic precursor. | >99% ee[8] |

Conclusion

The stereoselective synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione enantiomers is an achievable goal for the modern medicinal chemist, with several powerful strategies available. For rapid access to highly enantioenriched material in a discovery setting, organocatalytic asymmetric annulation offers an elegant and efficient solution. For robust, predictable, and high-fidelity synthesis where step count is less critical, the chiral auxiliary approach remains a gold standard. Finally, for large-scale manufacturing where both enantiomers are desired and process simplicity is key, chemo-enzymatic resolution provides a highly effective and green alternative. The selection of the optimal path will ultimately be guided by a thorough evaluation of the specific requirements of the drug development program.

References

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 2024. [Link]

-

Enantioselective synthetic approaches to glutarimides. ResearchGate, 2022. [Link]

-

Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment. Journal of the American Chemical Society, 2022. [Link]

-

A Novel Chiral Base Mediated Glutarimide Desymmetrization: Application to the Asymmetric Synthesis of (-)Paroxetine. ResearchGate, 1999. [Link]

-

Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Organic & Biomolecular Chemistry, 2018. [Link]

-

Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (−)-Paroxetine. The Journal of Organic Chemistry, 2019. [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University Institutional Repository. [Link]

-

A new asymmetric synthetic route to substituted piperidines. ResearchGate, 2010. [Link]

-

Enantioselective Michael Addition. Buchler GmbH. [Link]

-

A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 2006. [Link]

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 2023. [Link]

-

One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 2017. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society, 2025. [Link]

-

Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis, 2020. [Link]

-

Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Advances, 2020. [Link]

-

Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C-H Functionalization and Cyclopropanation. ResearchGate, 2025. [Link]

-

Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C-H Functionalization and Cyclopropanation. PubMed, 2025. [Link]

-

Preparation of a chiral key glutarimide intermediate of SR 142,801 via asymmetric allylic alkylation. ResearchGate, 2000. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal, 2023. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 2017. [Link]

-

A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. SciSpace, 2011. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online, 2010. [Link]

-

A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. ChemistrySelect, 2023. [Link]

Sources

- 1. Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C-H Functionalization and Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]

- 5. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cell-Based Efficacy Profiling of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

Introduction & Mechanism of Action

The compound 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione represents a subclass of Phenyl Glutarimides (PGs) , a chemically stable alternative to traditional immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.

While traditional IMiDs rely on a phthalimide core prone to hydrolytic ring-opening, N-phenyl glutarimides maintain high affinity for Cereblon (CRBN) —the substrate receptor of the CRL4 E3 ubiquitin ligase complex—while offering superior hydrolytic stability.[1] Upon binding to the tri-tryptophan pocket of CRBN, this compound acts as a molecular glue , reshaping the ligase surface to recruit non-native "neosubstrates" (e.g., IKZF1/Ikaros and IKZF3/Aiolos ). The subsequent polyubiquitination and proteasomal degradation of these transcription factors drive the compound's antiproliferative and immunomodulatory efficacy.

Therapeutic Context

-

Primary Indication: Hematological malignancies (Multiple Myeloma, DLBCL) dependent on Ikaros/Aiolos.

-

Secondary Indication: Solid tumors (via degradation of GSPT1 or CK1

, depending on substitution patterns). -

Mechanism: Targeted Protein Degradation (TPD).

Experimental Workflow Overview

The efficacy profiling of this compound requires a tripartite approach:

-

Phenotypic Viability: Determining potency (

) in CRBN-dependent cell lines. -

Mechanistic Validation: Quantifying the degradation of specific neosubstrates (Western Blot/HiBiT).

-

Functional Output: Measuring downstream cytokine modulation (IL-2 upregulation).

Mechanism of Action Diagram

Figure 1: Mechanism of Action for Phenyl Glutarimide-based Molecular Glues.

Protocol A: Anti-Proliferative Efficacy Assay (72h)

This assay serves as the primary "Go/No-Go" filter. We utilize MM.1S (Multiple Myeloma) cells, which are highly sensitive to Ikaros degradation. U266 cells can serve as a partially resistant control.

Reagents & Equipment

-

Cell Line: MM.1S (ATCC® CRL-2974™).

-

Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.

-

Compound: 10 mM stock in DMSO (Store at -20°C).

-

Readout: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.

-

Plate: 96-well white-walled, clear-bottom tissue culture plates.

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest MM.1S cells in log-phase growth.

-

Dilute to

cells/mL in fresh media. -

Dispense 100 µL/well (

cells/well) into the 96-well plate. -

Incubate for 24 hours at 37°C, 5%

.

-

-

Compound Treatment (Serial Dilution):

-

Prepare a 10-point dilution series of the compound in DMSO (1:3 dilution). Top concentration: 10 mM.

-

Intermediate Dilution: Dilute the DMSO series 1:100 into culture media (2x final concentration) to minimize DMSO shock.

-

Add 100 µL of the 2x compound media to the cells.

-

Final DMSO concentration: 0.1% (Must be consistent across all wells).

-

Controls:

-

Positive: Pomalidomide (10 µM).

-

Negative: 0.1% DMSO vehicle.

-

Blank: Media only (no cells).

-

-

-

Incubation:

-

Incubate for 72 hours (Standard window for IMiD-induced cytotoxicity).

-

-

Readout:

-

Equilibrate plate and CellTiter-Glo reagent to room temperature.

-

Add 100 µL CellTiter-Glo reagent per well.

-

Shake on an orbital shaker for 2 minutes (200 rpm).

-

Incubate 10 minutes (dark) to stabilize luminescence.

-

Read Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).

-

Data Analysis

Calculate % Viability relative to DMSO control:

Protocol B: Neosubstrate Degradation Analysis (Western Blot)

To confirm the efficacy is driven by the expected MoA, we must visualize the loss of IKZF1 and IKZF3 proteins.

Reagents[2]

-

Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail.

-

Antibodies:

-

Anti-Ikaros (IKZF1) [Rabbit mAb, e.g., Cell Signaling #14859].

-

Anti-Aiolos (IKZF3) [Rabbit mAb, e.g., Cell Signaling #15103].

-

Anti-

-Actin (Loading Control).

-

Step-by-Step Methodology

-

Treatment:

-

Seed

MM.1S cells in 6-well plates (2 mL volume). -

Treat with the compound at

(typically 1–10 µM) and a vehicle control. -

Time Course: Harvest cells at 0h, 4h, 8h, and 24h. Degradation of IKZF1/3 is rapid (often visible by 4–6h).

-

-

Lysis:

-

Pellet cells (

, 5 min), wash with ice-cold PBS. -

Resuspend in 100 µL ice-cold RIPA buffer. Incubate on ice for 30 min.

-

Centrifuge (

, 15 min, 4°C) to clear debris. Collect supernatant.

-

-

Immunoblotting:

-

Load 20 µg total protein per lane on a 4–12% Bis-Tris gel.

-

Transfer to PVDF membrane.

-

Block with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (1:1000) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour.

-

Develop with ECL substrate.

-

Expected Results (Self-Validation)

-

Valid Result: Significant reduction (>50%) of IKZF1/3 bands at 4–8h compared to DMSO.

-

Rescue Control (Optional but Recommended): Pre-treat cells with MLN4924 (Neddylation inhibitor) or MG132 (Proteasome inhibitor). If degradation is blocked, the mechanism is confirmed as proteasome-dependent.

Protocol C: Functional Immunomodulation (IL-2 Release)

IMiDs and PGs enhance T-cell activation by degrading Ikaros/Aiolos, which normally repress the IL2 gene promoter.

Reagents

-

Cell Line: Jurkat T-cells or Human PBMCs (stimulated).

-

Stimulation: Anti-CD3/Anti-CD28 Dynabeads or PMA/Ionomycin.

-

Readout: Human IL-2 ELISA Kit.

Methodology

-

Seeding: Seed Jurkat cells (

cells/well) in 96-well plates. -

Treatment:

-

Add compound (0.01 – 10 µM) 1 hour prior to stimulation.

-

-

Stimulation:

-

Add Anti-CD3/CD28 beads (bead:cell ratio 1:1) or PMA (50 ng/mL) + Ionomycin (1 µM).

-

-

Incubation: Incubate for 24 hours.

-

Harvest: Centrifuge plate (

, 5 min). Collect supernatant. -

ELISA: Quantify IL-2 according to kit manufacturer instructions.

Data Presentation & Interpretation

Summary Table Template

| Assay Type | Parameter | Control (Pomalidomide) | Test Compound (4-Me-PG) | Interpretation |

| Cytotoxicity (MM.1S) | ~10 - 100 nM | Determine | Lower | |

| Degradation (WB) | ~10 nM | Determine | Concentration for 50% degradation | |

| Cytokine (IL-2) | ~100 nM | Determine | Potency of immune activation |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No cytotoxicity observed | Cell line is resistant or compound is inactive. | Verify CRBN expression in cells. Ensure 72h incubation. |

| Degradation observed but no cell death | Off-target degradation or insufficient dependency. | Check GSPT1 levels (toxic off-target) vs IKZF1. |

| Compound precipitates in media | Hydrophobicity of the tolyl group. | Limit final DMSO to 0.5% or use intermediate dilution step. |

References

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology, 21, 803–809. Link

-

Rankovic, Z., et al. (2022).[3][4] Phenyl Glutarimides: Alternative Cereblon Binders for the Design of Targeted Protein Degraders. Journal of Medicinal Chemistry. (Note: Foundational text for the Phenyl Glutarimide class).[5]

-

Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

-

Lu, G., et al. (2014). The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins. Science, 343(6168), 305-309. Link

- Min, J., et al. (2021). Phenyl glutarimides as novel cereblon ligands for targeted protein degradation. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Site-Specific Linker Conjugation to 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

Executive Summary & Strategic Rationale